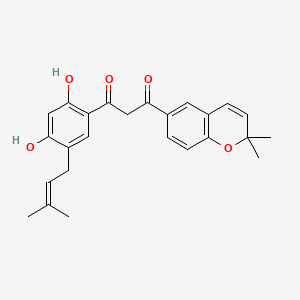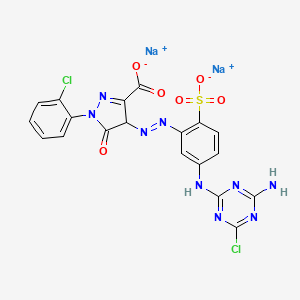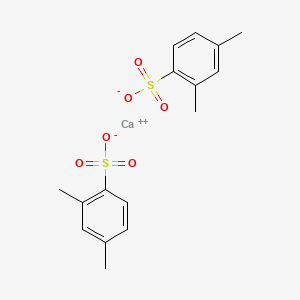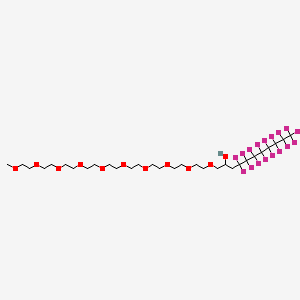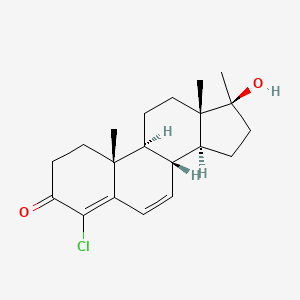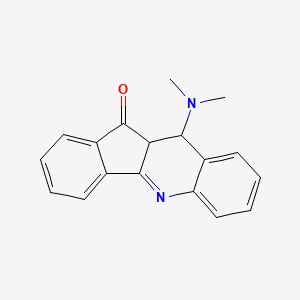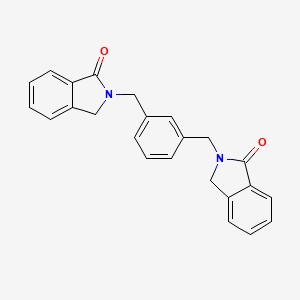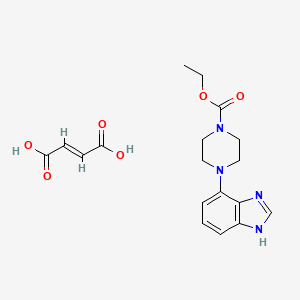
(E)-but-2-enedioic acid;ethyl 4-(1H-benzimidazol-4-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;ethyl 4-(1H-benzimidazol-4-yl)piperazine-1-carboxylate is a complex organic compound that combines the properties of both (E)-but-2-enedioic acid and ethyl 4-(1H-benzimidazol-4-yl)piperazine-1-carboxylate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;ethyl 4-(1H-benzimidazol-4-yl)piperazine-1-carboxylate typically involves multiple steps. The initial step often includes the preparation of the benzimidazole derivative, followed by the introduction of the piperazine moiety. The final step involves the esterification with (E)-but-2-enedioic acid under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. Advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
(E)-but-2-enedioic acid;ethyl 4-(1H-benzimidazol-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
(E)-but-2-enedioic acid;ethyl 4-(1H-benzimidazol-4-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-but-2-enedioic acid;ethyl 4-(1H-benzimidazol-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(E)-but-2-enedioic acid;ethyl 4-(1H-benzimidazol-4-yl)piperazine-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
84806-83-7 |
|---|---|
Fórmula molecular |
C18H22N4O6 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;ethyl 4-(1H-benzimidazol-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H18N4O2.C4H4O4/c1-2-20-14(19)18-8-6-17(7-9-18)12-5-3-4-11-13(12)16-10-15-11;5-3(6)1-2-4(7)8/h3-5,10H,2,6-9H2,1H3,(H,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
HJCNCAGOAZNAQG-WLHGVMLRSA-N |
SMILES isomérico |
CCOC(=O)N1CCN(CC1)C2=CC=CC3=C2N=CN3.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CCOC(=O)N1CCN(CC1)C2=CC=CC3=C2N=CN3.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



